Potassium formate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

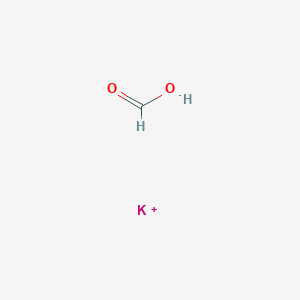

Potassium formate is the potassium salt of formic acid. It is a colorless, hygroscopic solid that is highly soluble in water. The chemical formula for this compound is CHKO2. This compound is used in various industrial applications, including as a deicing agent and in the oil and gas industry.

准备方法

Synthetic Routes and Reaction Conditions: Potassium formate can be synthesized through several methods:

Reaction with Formic Acid: One common method involves the reaction of formic acid with potassium hydroxide or potassium carbonate. The reaction is typically carried out under controlled conditions to ensure complete conversion. [ \text{HCOOH} + \text{KOH} \rightarrow \text{HCOOK} + \text{H2O} ]

Absorption of Carbon Monoxide: Another method involves absorbing carbon monoxide in a solution of potassium hydroxide at elevated temperatures and pressures. [ \text{CO} + \text{KOH} \rightarrow \text{HCOOK} ]

Industrial Production Methods: In industrial settings, this compound is often produced by neutralizing formic acid with potassium hydroxide. The reaction mixture is then evaporated to remove water, resulting in the formation of this compound crystals .

Types of Reactions:

Oxidation: this compound can undergo oxidation to produce carbon dioxide and water. [ \text{HCOOK} + \text{O2} \rightarrow \text{CO2} + \text{H2O} + \text{KOH} ]

Reduction: It can act as a reducing agent in various chemical reactions, such as the reduction of metal ions.

Substitution: this compound can participate in substitution reactions, where it replaces other anions in a compound.

Common Reagents and Conditions:

Oxidizing Agents: this compound reacts with oxidizing agents like potassium permanganate.

Reducing Agents: It can be used with reducing agents like sodium borohydride in organic synthesis.

Major Products:

Carbon Dioxide: A common product in oxidation reactions.

Potassium Hydroxide: Formed in various reactions involving this compound.

科学研究应用

Oil and Gas Industry

Drilling Fluids

Potassium formate is primarily used in the formulation of water-bearing oil well injection fluids. Its application in drilling and completion fluids has gained traction since the late 1990s due to its numerous advantages:

- Strong Inhibition : It effectively inhibits clay hydration, reducing the risk of wellbore instability.

- Environmental Compatibility : As an environmentally friendly option, this compound presents lower biological oxygen demand compared to other salts like sodium chloride and calcium chloride .

- High Density Brine : When mixed with cesium formate, it yields a high-density brine that is beneficial for high-pressure drilling environments.

Deicing Agent

This compound serves as an effective deicing agent for roads and airport runways. Its benefits include:

- Low Corrosion : It is less corrosive than traditional deicing agents, making it safer for infrastructure .

- Environmental Safety : Studies indicate that this compound leads to minimal leaching of trace metals into groundwater compared to sodium chloride .

- Biodegradation : Research shows that this compound degrades efficiently in the environment, with up to 98% degradation observed in lysimeter studies .

Environmental Remediation

This compound has been investigated for its potential in environmental applications, particularly in the creation of biochar from biowaste:

- Biochar Production : Carbonization of biowaste with this compound produces oxygen-doped porous biochar, which has high sorption capacity for organic pollutants. This biochar can be used in water treatment processes .

- Soil Amendment : Its use as a soil amendment has been explored due to its potassium content, which can enhance soil fertility .

Fertilizer Potential

Research indicates that this compound may serve as a source of potassium in fertilizers. Its solubility and low toxicity make it an attractive option for agricultural applications:

- Nutrient Release : this compound can provide a slow-release source of potassium to plants, potentially improving nutrient uptake efficiency .

Case Study 1: Deicing Effectiveness

A study conducted on the effectiveness of this compound as a deicing agent demonstrated that it outperformed traditional salts in terms of environmental impact while maintaining effective ice-melting capabilities.

Case Study 2: Biodegradation in Lysimeters

In a lysimeter experiment, researchers found that this compound was effectively degraded with minimal impact on groundwater quality. The study highlighted its potential as a sustainable alternative to conventional deicers .

Summary Table of Applications

作用机制

The mechanism of action of potassium formate involves its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. In biological systems, this compound can influence metabolic pathways by interacting with enzymes and other molecular targets .

相似化合物的比较

Sodium Formate: Similar in structure and reactivity but has different solubility and stability properties.

Calcium Formate: Used in similar applications but has different physical and chemical properties.

Magnesium Formate: Less commonly used but shares some applications with potassium formate.

Uniqueness: this compound is unique due to its high solubility in water and its effectiveness as a deicing agent at low temperatures. It is also less corrosive compared to other formates, making it suitable for use in various industrial applications .

属性

CAS 编号 |

590-29-4 |

|---|---|

分子式 |

CH2KO2 |

分子量 |

85.124 g/mol |

IUPAC 名称 |

potassium;formate |

InChI |

InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3); |

InChI 键 |

SMQPUZSGLWKXAW-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].[K+] |

手性 SMILES |

C(=O)[O-].[K+] |

规范 SMILES |

C(=O)O.[K] |

颜色/形态 |

COLORLESS GRANULES COLORLESS RHOMBIC CRYSTALS |

密度 |

1.91 |

熔点 |

167.0 °C 167 °C |

Key on ui other cas no. |

590-29-4 |

物理描述 |

DryPowder; Liquid |

Pictograms |

Irritant |

相关CAS编号 |

20642-05-1 |

溶解度 |

8.49 M SOL IN 100 CC WATER: 331 G @ 18 °C, 657 G @ 80 °C; SOL IN ALCOHOL; INSOL IN ETHER |

同义词 |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。